molecular formula C12H16BrNS B13307692 N-(3-bromo-4-methylphenyl)thian-4-amine

N-(3-bromo-4-methylphenyl)thian-4-amine

Cat. No.: B13307692
M. Wt: 286.23 g/mol
InChI Key: WAWZIEPLHDIAGD-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)thian-4-amine is a brominated aromatic amine characterized by a thiane (tetrahydrothiopyran) ring substituted at the 4-position with an amine group and a 3-bromo-4-methylphenyl moiety. The molecular formula is inferred as C12H15BrNS (molecular weight ~286.23 g/mol) based on closely related compounds like N-[(3-bromophenyl)methyl]thian-4-amine (CAS: 1249323-49-6; MW: 286.23 g/mol) .

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16BrNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

WAWZIEPLHDIAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCSCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)thian-4-amine typically involves the reaction of 3-bromo-4-methylaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-bromo-4-methylphenyl)thian-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

  • Structure: Quinoline core with bromo and difluoromethylphenyl substituents.
  • Key Data : Synthesized via nucleophilic aromatic substitution; characterized by X-ray crystallography (CCDC 2036373) .
  • Comparison: The quinoline scaffold enhances π-π stacking interactions in kinase binding, unlike the thiane ring in the target compound, which may confer greater conformational flexibility .

N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine

  • Structure : Biphenyl core with bromophenyl and phenylamine groups.
  • Key Data : Molecular weight 400.31 g/mol; used in organic synthesis for optoelectronic materials .

Heterocyclic Amines

4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

  • Structure : Thiazole ring with bromophenyl and dimethylamine groups.
  • Key Data : Molecular weight 285.21 g/mol; applications in agrochemicals and antimicrobial agents .
  • Comparison : The thiazole ring’s electron-withdrawing nature may enhance metabolic stability relative to the thiane ring .

N-[5-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)amine

  • Structure : Thienyl-thiazole hybrid with bromo and fluorophenyl groups.
  • Key Data : Molecular weight 355.25 g/mol; explored in anticancer research .

Reactivity Trends

  • Bromine Substitution : The bromine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Methyl Group Influence : The 4-methyl group may sterically hinder electrophilic substitution at the para position, directing reactivity to the ortho or meta positions .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
N-(3-Bromo-4-methylphenyl)thian-4-amine Thiane-phenyl C12H15BrNS 286.23 Drug discovery
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Quinoline C16H11BrF2N2 365.18 Kinase inhibitors
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine Thiazole C11H10BrN2S 285.21 Antimicrobial agents

Research Findings and Implications

  • Biological Activity: Thiane-based amines are understudied compared to quinoline or thiazole derivatives but may offer advantages in blood-brain barrier penetration due to reduced polarity .
  • Safety Considerations: Brominated analogs like (3-bromo-4-methylphenyl)methanol (CAS: 68120-35-4) exhibit acute oral toxicity (H302), necessitating careful handling .

Biological Activity

N-(3-bromo-4-methylphenyl)thian-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thian structure, which includes a sulfur atom within a five-membered ring. The presence of a bromine atom and a methyl group on the phenyl ring enhances its reactivity and biological properties. The molecular formula for this compound is C9H10BrN2S\text{C}_9\text{H}_{10}\text{BrN}_2\text{S}.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-bromo-4-methylaniline with thian-4-amine. Common methods include:

  • Reflux Method : Reacting the two components in a solvent such as ethanol under reflux conditions.
  • Solvent-Free Synthesis : Utilizing solid-state reactions to enhance yield and purity.
  • Microwave-Assisted Synthesis : Employing microwave radiation to accelerate the reaction process.

These methods facilitate the production of high-purity compounds necessary for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Enzymes : Targeting specific enzymes critical for cancer cell survival, potentially leading to apoptosis.
  • Modulation of Protein Kinase Activity : Affecting pathways that regulate cell growth and proliferation.

In vitro studies have shown that this compound demonstrates activity against several cancer types, including breast, colon, and leukemia cancers. For instance, preliminary results indicate an IC50_{50} value in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Studies suggest that it may inhibit bacterial growth by interacting with essential microbial enzymes or cellular structures. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological properties. The following table summarizes notable comparisons:

Compound NameStructure TypeNotable Properties
N-(4-bromophenyl)thian-3-amineThian structurePotential anti-inflammatory activity
2-amino-thiazole derivativesThiazole ringAntimicrobial properties
N-(2-chlorophenyl)thian-3-amineChlorine substitution on phenylEnhanced lipophilicity

The unique bromination pattern and methyl substitution in this compound significantly influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study evaluated the anticancer efficacy of this compound against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated an IC50_{50} value of approximately 5 µM, demonstrating significant cytotoxicity compared to control treatments .
  • Antimicrobial Evaluation : In vitro tests showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

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